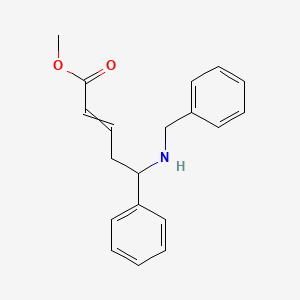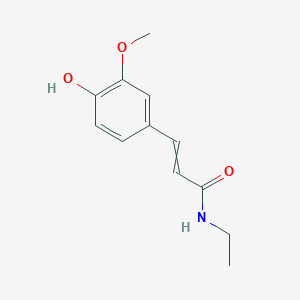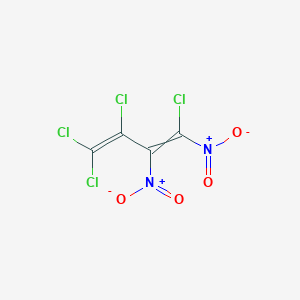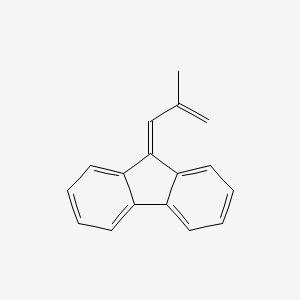![molecular formula C20H14N2O2 B14309865 2-Methoxy-4-phenyl-5H-[1]benzopyrano[4,3-b]pyridine-3-carbonitrile CAS No. 114283-32-8](/img/structure/B14309865.png)
2-Methoxy-4-phenyl-5H-[1]benzopyrano[4,3-b]pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-4-phenyl-5H-1benzopyrano[4,3-b]pyridine-3-carbonitrile is a complex heterocyclic compound that belongs to the class of benzopyran derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a benzopyrano and pyridine moiety, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-phenyl-5H-1benzopyrano[4,3-b]pyridine-3-carbonitrile typically involves multicomponent reactions. One efficient method includes the reaction of 2-chloroquinoline-3-carbaldehyde with benzoylacetonitrile and dimedone in the presence of a catalyst such as triethylammonium acetate under microwave irradiation . This method offers high yields and a straightforward workup procedure.
Industrial Production Methods
Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. The absence of metal catalysts and the use of environmentally benign conditions make this method suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-phenyl-5H-1benzopyrano[4,3-b]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzopyrano and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under various conditions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted benzopyrano and pyridine derivatives.
Scientific Research Applications
2-Methoxy-4-phenyl-5H-1benzopyrano[4,3-b]pyridine-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, anti-inflammatory, and anticancer activities.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-phenyl-5H-1benzopyrano[4,3-b]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit kinases involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-4-phenyl-5H-1benzopyrano[4,3-b]quinoline
- 2-Methoxy-4-phenyl-5H-1benzopyrano[4,3-b]pyrazole
- 2-Methoxy-4-phenyl-5H-1benzopyrano[4,3-b]pyran
Uniqueness
2-Methoxy-4-phenyl-5H-1benzopyrano[4,3-b]pyridine-3-carbonitrile is unique due to its specific combination of benzopyrano and pyridine moieties. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development. Its ability to undergo various chemical reactions and its potential therapeutic applications further highlight its uniqueness .
Properties
CAS No. |
114283-32-8 |
|---|---|
Molecular Formula |
C20H14N2O2 |
Molecular Weight |
314.3 g/mol |
IUPAC Name |
2-methoxy-4-phenyl-5H-chromeno[4,3-b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C20H14N2O2/c1-23-20-15(11-21)18(13-7-3-2-4-8-13)16-12-24-17-10-6-5-9-14(17)19(16)22-20/h2-10H,12H2,1H3 |
InChI Key |
RQSGZYRKXUHXBE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C2COC3=CC=CC=C3C2=N1)C4=CC=CC=C4)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Lithium {4-[(oxo-lambda~4~-sulfanylidene)amino]phenyl}methanide](/img/structure/B14309782.png)


![Pyridine, 2-[4-(decyloxy)phenyl]-5-octyl-](/img/structure/B14309797.png)


![4-Fluoro-N-[1-(thiophen-2-yl)ethyl]benzamide](/img/structure/B14309824.png)
![[(Naphthalen-2-yl)methyl][(oxolan-2-yl)methyl]propanedioic acid](/img/structure/B14309828.png)

![4-[9-(4-Hydroxy-3-methylphenyl)-9H-fluoren-9-YL]-2,6-dimethylphenol](/img/structure/B14309849.png)

![O-Phenyl [(6-methoxypyridin-2-yl)methyl]carbamothioate](/img/structure/B14309860.png)
![2-[2,6-Di(propan-2-yl)phenyl]-5-fluoro-1H-isoindole-1,3(2H)-dione](/img/structure/B14309864.png)

